3-{1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}prop-2-enoic acid
Description
This compound features a pyrazole core substituted with 3,5-dimethyl groups and a 2,6-dichlorophenylmethyl moiety at the N1 position. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.
Properties
IUPAC Name |
(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-11(6-7-15(20)21)10(2)19(18-9)8-12-13(16)4-3-5-14(12)17/h3-7H,8H2,1-2H3,(H,20,21)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLFZGMSYKAKPT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of 2,6-dichlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate.
Introduction of the prop-2-enoic acid moiety: This step involves the reaction of the pyrazole derivative with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-{1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound is compared below with structurally related molecules (Table 1).
Table 1: Structural Comparison of Selected Pyrazole and Heterocyclic Derivatives
Key Observations:
Heterocyclic Core : The target compound’s pyrazole core differs from isoxazole (e.g., ) or indole (e.g., ) analogs, impacting electronic properties and binding interactions.
Halogenation: The 2,6-dichlorophenyl group in the target compound enhances lipophilicity and steric bulk compared to mono-chlorinated derivatives (e.g., ).
Acid Functionality: The α,β-unsaturated propenoic acid group in the target may increase acidity (pKa ~3–4) and hydrogen-bonding capacity relative to saturated propanoic acid derivatives (e.g., ).
Physicochemical and Reactivity Profiles
- Solubility : The dichlorophenyl group and methyl substituents likely reduce aqueous solubility compared to sulfamoylphenyl analogs (e.g., ), which have polar sulfonamide groups.
- Reactivity: The propenoic acid moiety in the target compound can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in biological targets. This contrasts with carboxylic acid chlorides (e.g., ), which are more reactive toward hydrolysis.
- Stability : The 2,6-dichlorophenylmethyl group may confer resistance to oxidative metabolism compared to unsubstituted benzyl analogs .
Biological Activity
3-{1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}prop-2-enoic acid, a compound of interest in pharmacological research, exhibits a range of biological activities that may have therapeutic implications. This article delves into its biological activity, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrazole ring and a prop-2-enoic acid moiety, contributing to its bioactivity.
Research indicates that the compound interacts with various biological pathways, particularly those involved in inflammation and neuroprotection:
- Anti-inflammatory Effects : The compound has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglial cells. This suggests potential utility in treating neuroinflammatory conditions such as Parkinson's disease (PD) by mitigating microglial activation and subsequent neuronal damage .
- Neuroprotective Properties : In vivo studies demonstrate that the compound protects dopaminergic neurons from degeneration induced by neurotoxins like MPTP. It achieves this by modulating the NF-κB signaling pathway, which is crucial in inflammatory responses .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Studies
Several case studies highlight the efficacy of this compound in specific biological contexts:
- Parkinson's Disease Model : In a murine model of PD, administration of the compound significantly reduced behavioral deficits and improved motor function. This was associated with decreased levels of inflammatory markers and preservation of dopaminergic neurons .
- In Vitro Microglial Activation : In primary microglial cultures stimulated with lipopolysaccharide (LPS), treatment with the compound led to a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
